![molecular formula C24H24N4O2 B2847324 N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923681-79-2](/img/structure/B2847324.png)
N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including a carboxamide group (-CONH2), a pyrazole ring, and a pyridine ring. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carboxamide group, which can participate in a variety of reactions, including hydrolysis and condensation . The pyrazole and pyridine rings may also undergo reactions at their nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxamide group could enhance its solubility in water .科学的研究の応用
Synthesis and Biological Evaluation
Compounds such as pyrazolopyrimidines and pyrazolopyridines are frequently synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory properties. For instance, a novel series of pyrazolopyrimidines derivatives were synthesized and shown to exhibit cytotoxic activity against cancer cell lines and inhibit 5-lipoxygenase, indicating potential applications in cancer therapy and anti-inflammatory treatments (Rahmouni et al., 2016).
Antimicrobial Activity
Research on thio-substituted ethyl nicotinate derivatives, including thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives, demonstrated antimicrobial activities. This suggests that compounds within this class could serve as leads or scaffolds for the development of new antimicrobial agents (Gad-Elkareem et al., 2011).
Material Science and Crystallography
X-ray powder diffraction data for compounds structurally related to the anticoagulant apixaban have been reported, underscoring the importance of these compounds in the synthesis of pharmaceuticals and their characterization for material science applications (Wang et al., 2017).
Cytotoxicity Studies
The synthesis and in vitro cytotoxic activities of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines suggest that these compounds may have potential as therapeutic agents in oncology (Hassan et al., 2015).
Design and Synthesis of Inhibitors
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors against Mycobacterium tuberculosis, showcasing the role of pyrazolopyridine derivatives in addressing infectious diseases (Jeankumar et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-3-14-27-15-20(23(29)25-18-12-10-17(4-2)11-13-18)22-21(16-27)24(30)28(26-22)19-8-6-5-7-9-19/h5-13,15-16H,3-4,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZLVHRPWOZSBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

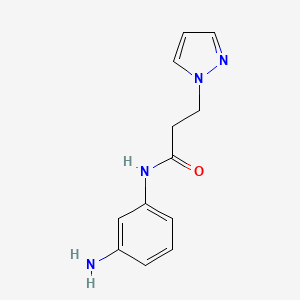
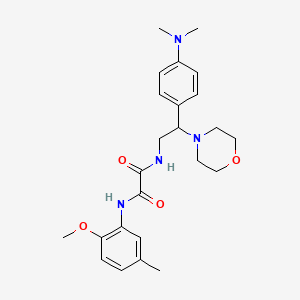

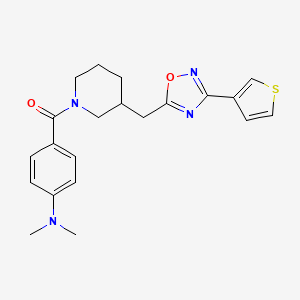

![3-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2847251.png)
![2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2847252.png)
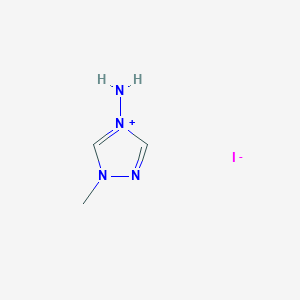
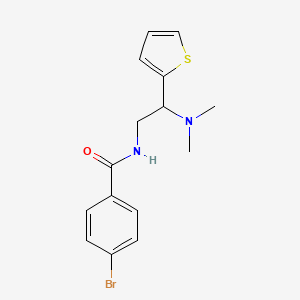

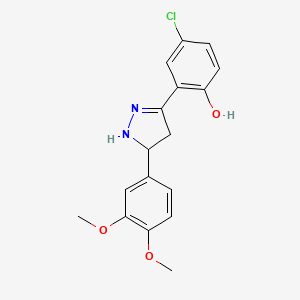
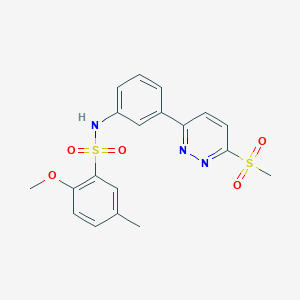
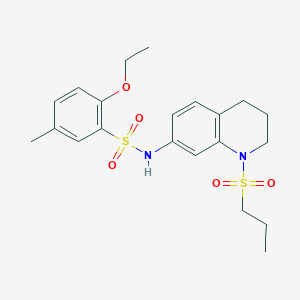
![3-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2847263.png)